molecular formula C31H28SiSn B13732251 Triphenylstannyldiphenylmethylsilane CAS No. 363179-61-7

Triphenylstannyldiphenylmethylsilane

Cat. No.: B13732251
CAS No.: 363179-61-7
M. Wt: 547.3 g/mol
InChI Key: HCOASASIIXNLIG-UHFFFAOYSA-N
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Description

Contextual Significance within Group 14 Organometallics

The elements of Group 14, headlined by carbon, exhibit a vast and diverse range of chemical behaviors. libretexts.orglibretexts.org As one descends the group from carbon to silicon, germanium, tin, and lead, there is a marked decrease in the tendency to form multiple bonds and to catenate, or form chains of like atoms. libretexts.orggithub.io This is due to the decreasing strength of element-element (E-E) and element-hydrogen (E-H) bonds with increasing atomic number. libretexts.orggithub.io

Triphenylstannyldiphenylmethylsilane is significant as it represents a heteronuclear catenate, combining two distinct heavier elements from this group. The chemistry of such compounds is governed by the properties of the constituent elements, such as their lower electronegativity compared to carbon, which results in more polarized bonds. thieme-connect.de The study of molecules containing a direct silicon-tin bond provides a valuable bridge between the extensively developed fields of organosilicon and organotin chemistry. nih.govresearchgate.net These investigations help to elucidate how the distinct properties of silicon and tin influence the stability, structure, and reactivity of the resulting bifunctional organometallic compound.

The stability of the +2 oxidation state increases down the group, a trend that influences the reactivity of tin compounds in particular. libretexts.orggithub.io While silicon chemistry is dominated by the +4 oxidation state, tin can readily exist in both +2 and +4 states. uhmreactiondynamics.org This makes the Sn-Si bond in compounds like this compound a point of interest for potential redox chemistry and novel reaction pathways.

Overview of Organotin-Organosilicon Chemistry

The chemistry of compounds containing silicon-tin (Si-Sn) bonds is a specialized subfield of organometallic chemistry. The Si-Sn bond is a polar covalent linkage, with silicon being slightly more electronegative than tin, leading to a polarization of Si(δ-)-Sn(δ+). Compared to carbon-carbon bonds, bonds between heavier Group 14 elements are generally longer and weaker, making them more susceptible to cleavage. wikipedia.org

The synthesis of molecules with Si-Sn bonds often involves the reaction of an organosilyl-alkali metal reagent with an organotin halide or the coupling of an organostannyl-alkali metal reagent with an organosilyl halide. An alternative approach involves the transmetalation reaction between an appropriate silylmethyltin compound and an organolithium reagent to generate a silylmethyllithium, which can then react with an electrophilic tin species. researchgate.net

Organotin compounds have found wide application as PVC stabilizers, catalysts for polyurethane formation, and biocides. researchgate.netwikipedia.org Organosilicon compounds, particularly polysiloxanes (silicones), are ubiquitous in commercial products like sealants, adhesives, and coatings due to their thermal stability and hydrophobicity. wikipedia.orgkpi.ua The combination of these two elements into a single molecule creates bifunctional compounds whose properties and reactivity are an amalgam of their constituent parts. For instance, the presence of the Sn-Si bond can influence the reactivity at both the tin and silicon centers, potentially leading to unique chemical transformations not observed in their homonuclear counterparts.

Research Rationale and Scope for this compound

Research into this compound and related silylstannanes is driven by several key objectives. A primary goal is the fundamental understanding of the nature of the covalent bond between two heavy main group elements. nih.gov This includes characterizing its bond length, strength, polarity, and susceptibility to chemical cleavage.

The compound serves as a model system for studying the reactivity of the Si-Sn bond. This bond can be cleaved by various reagents, including electrophiles, nucleophiles, and oxidizing or reducing agents, making these compounds useful precursors in organometallic synthesis. The bulky phenyl groups on both the silicon and tin atoms in this compound provide significant steric shielding, which can influence the kinetic stability of the molecule and direct the regioselectivity of its reactions.

Table 1: Physical and Chemical Properties of Related Group 14 Elements This table provides context by comparing the fundamental properties of silicon and tin.

Property Silicon (Si) Tin (Sn)
Atomic Number 14 50
Electronegativity (Pauling Scale) 1.90 1.96
Covalent Radius (pm) 111 139
Common Oxidation States +4, -4 +4, +2

| E-E Single Bond Energy (kJ/mol) | ~222 | ~187 |

Data compiled from various sources on elemental properties. webelements.com

Historical Perspectives on Related Stannyl- and Silyl-Substituted Systems

The fields of organosilicon and organotin chemistry have independent and rich histories. Organotin chemistry traces its origins to 1849 when Edward Frankland first prepared diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com The field grew significantly with the advent of Grignard reagents, which simplified the formation of tin-carbon bonds. wikipedia.org Organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. wikipedia.orgsbfchem.com Extensive pioneering work by Frederic Kipping from the late 1890s through the 1940s laid much of the groundwork for modern silicone chemistry. wikipedia.orgrichsilicone.com

The deliberate synthesis of compounds containing direct bonds between different Group 14 elements is a more recent development, building upon the foundations of these older fields. Early work in the mid-20th century began to explore the reactivity of organometallic anions, which are key intermediates for forming Si-Sn bonds. For example, the preparation of (trimethylsilylmethyl)triphenyltin via the reaction of triphenyltinlithium and chloromethyltrimethylsilane (B1583789) highlighted early synthetic routes, though these were sometimes met with challenges like side product formation. researchgate.net

The development of synthetic methodologies, such as the coupling of silyl-lithium compounds with tin halides, was crucial for accessing a wider variety of silylstannanes. These synthetic advancements allowed chemists to systematically investigate the properties and reactivity of the Si-Sn linkage, contributing to the broader understanding of heteronuclear bonding among the heavier main group elements.

Properties

CAS No.

363179-61-7

Molecular Formula

C31H28SiSn

Molecular Weight

547.3 g/mol

InChI

InChI=1S/C13H13Si.3C6H5.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;3*1-2-4-6-5-3-1;/h2-11H,1H3;3*1-5H;

InChI Key

HCOASASIIXNLIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Theoretical Framework and Computational Studies of Triphenylstannyldiphenylmethylsilane

Electronic Structure Analysis

The electronic structure of Triphenylstannyldiphenylmethylsilane is fundamentally dictated by the interplay of the constituent atoms' valence orbitals. The central feature of the molecule is the Sn-Si bond, which is flanked by electron-rich phenyl groups on the tin atom and a combination of phenyl and methyl groups on the silicon atom. An in-depth analysis of the molecular orbitals, bonding interactions, and the coordination environments of the tin and silicon centers is crucial for a complete understanding of this compound's chemical behavior.

Molecular Orbital Theory Applied to Sn-Si Bonds

Molecular Orbital (MO) theory offers a powerful lens through which to examine the covalent bond between tin and silicon. In this compound, the σ-bond between the tin and silicon atoms is formed by the overlap of hybrid atomic orbitals from each atom. Specifically, the interaction involves a hybrid orbital from the tin atom and a hybrid orbital from the silicon atom. According to MO theory, the combination of these two atomic orbitals results in the formation of a lower-energy bonding molecular orbital (σ) and a higher-energy antibonding molecular orbital (σ*).

The energy levels of these molecular orbitals are influenced by the electronegativity and size of the tin and silicon atoms. Given that silicon is more electronegative than tin, the bonding molecular orbital is expected to have a greater contribution from the silicon atomic orbital, while the antibonding molecular orbital will have a larger contribution from the tin atomic orbital. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In this case, the HOMO is likely to be associated with the Sn-Si σ-bond, while the LUMO could be the corresponding σ* antibonding orbital or a π* orbital from one of the phenyl rings.

Molecular OrbitalDescriptionPredicted Energy (eV)
HOMOPrimarily Sn-Si σ bonding character-6.5
LUMOPrimarily Sn-Si σ* antibonding character or phenyl π-0.8
HOMO-1Phenyl π orbitals-7.2
LUMO+1Phenyl π orbitals-0.5

Note: The energy values presented are hypothetical and serve to illustrate the expected relative ordering of the molecular orbitals.

Analysis of Bonding Interactions (Sn-Si, Sn-C, Si-C)

The bonding within this compound is characterized by a network of covalent interactions, each with distinct properties.

Sn-Si Bond: This is the central and most intriguing bond in the molecule. It is a polar covalent bond due to the difference in electronegativity between tin (1.96 on the Pauling scale) and silicon (1.90 on the Pauling scale). The bond is relatively long and weak compared to C-C or Si-C bonds, making it a potential site for chemical reactions.

Sn-C Bonds: The three tin-carbon bonds with the phenyl groups are also polar covalent. The tin atom is less electronegative than carbon, leading to a polarization of these bonds. The strength and length of these bonds are influenced by the steric bulk of the phenyl groups.

Si-C Bonds: The silicon atom is bonded to two phenyl groups and one methyl group. These Si-C bonds are stronger and shorter than the Sn-C bonds. The difference in electronegativity between silicon and carbon dictates the polarity of these bonds.

Bond TypePredicted Bond Length (Å)Predicted Bond Dissociation Energy (kcal/mol)
Sn-Si2.6555
Sn-C (phenyl)2.1570
Si-C (phenyl)1.8890
Si-C (methyl)1.8795

Note: The values in this table are illustrative and based on typical bond parameters for similar organometallic compounds.

Hybridization and Coordination Geometries of Tin and Silicon Centers

Both the tin and silicon atoms in this compound are tetra-coordinated. To accommodate four single bonds, the valence orbitals of both atoms undergo hybridization.

Tin Center: The tin atom is expected to adopt a distorted tetrahedral geometry. This is due to the sp³ hybridization of its valence s and p orbitals. The bulky triphenylstannyl group will lead to steric repulsion between the phenyl rings, causing the C-Sn-C and C-Sn-Si bond angles to deviate from the ideal 109.5 degrees.

Silicon Center: Similarly, the silicon atom will also exhibit a distorted tetrahedral geometry resulting from sp³ hybridization. The presence of two phenyl groups and one methyl group around the silicon atom will also lead to steric strain and deviations in the bond angles.

CenterHybridizationCoordination GeometryPredicted Bond Angles (°)
Tin (Sn)sp³Distorted TetrahedralC-Sn-C: ~112, C-Sn-Si: ~107
Silicon (Si)sp³Distorted TetrahedralC-Si-C: ~111, C-Si-Sn: ~108

Note: The bond angles are estimations and would be precisely determined through computational geometry optimization.

Quantum Chemical Calculations

To gain a more quantitative understanding of the molecular properties of this compound, quantum chemical calculations are indispensable. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the molecule's conformation and electronic configuration.

Density Functional Theory (DFT) Studies on Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method for determining the equilibrium geometry and conformational preferences of molecules. For a sterically crowded molecule like this compound, DFT calculations can predict the most stable arrangement of the phenyl and methyl groups.

A geometry optimization using a functional such as B3LYP with an appropriate basis set would reveal the precise bond lengths, bond angles, and dihedral angles. These calculations would likely show a staggered conformation around the Sn-Si bond to minimize steric hindrance between the bulky substituents on the tin and silicon atoms. The phenyl rings themselves would be twisted out of the planes defined by the Sn-C and Si-C bonds to alleviate steric clashes.

ParameterPredicted Value (DFT B3LYP/6-31G*)
Sn-Si Bond Length (Å)2.68
Sn-C (avg) Bond Length (Å)2.17
Si-C (phenyl avg) Bond Length (Å)1.90
C-Sn-Si-C Dihedral Angle (°)~180 (anti-periplanar)

Note: These values are representative of what would be expected from a DFT calculation and are for illustrative purposes.

Ab Initio Methods for Electronic Configuration Elucidation

Ab initio methods, which are based on first principles of quantum mechanics, can provide a highly accurate description of the electronic configuration. wikipedia.orgiitg.ac.in Methods like Hartree-Fock (HF) followed by post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate the electronic energy and wave function with high precision.

These calculations would confirm the nature of the frontier molecular orbitals (HOMO and LUMO) and provide a detailed picture of the electron density distribution. An analysis of the calculated atomic charges would quantify the polarity of the Sn-Si, Sn-C, and Si-C bonds. Furthermore, Natural Bond Orbital (NBO) analysis can be performed on the ab initio wave function to provide a detailed description of the hybridization and the nature of the bonding and lone pair orbitals.

PropertyPredicted Outcome from Ab Initio Calculation
Electron DensityHigher electron density around the more electronegative carbon and silicon atoms compared to tin.
Natural Population Analysis ChargesSmall positive charge on Sn and Si, small negative charges on C atoms.
NBO HybridizationSn: sp³.⁰¹, Si: sp³.⁰³

Note: The results in this table are qualitative predictions based on the expected outcomes of high-level ab initio calculations.

No Publicly Available Research Found for this compound

Extensive searches for scholarly articles and data concerning the theoretical framework, computational studies, and stereochemical aspects of the chemical compound this compound have yielded no specific research findings. As of the current date, there appears to be a significant gap in the scientific literature regarding the predictive modeling of this compound's molecular energy landscapes and its chiral aspects.

The requested detailed analysis, including data tables and in-depth research findings for the specified subsections, cannot be provided due to the absence of published studies on this compound. The scientific community has not, to date, made information publicly available regarding the computational and stereochemical properties of this particular molecule. Therefore, the construction of an authoritative and scientifically accurate article based on diverse sources is not feasible at this time.

Synthetic Methodologies and Strategies for Triphenylstannyldiphenylmethylsilane

Precursor Selection and Design Principles

The successful synthesis of Triphenylstannyldiphenylmethylsilane hinges on the rational selection of organotin and organosilicon precursors. The design of these starting materials is governed by principles of reactivity, stability, and the nature of the desired bond formation. The phenyl groups attached to both tin and silicon atoms provide steric bulk and electronic effects that influence the reaction pathways.

Organotin Halide Precursors

The most common and logical choice for an organotin precursor is an electrophilic triphenyltin (B1233371) halide. Triphenyltin chloride (Ph₃SnCl) is a prime candidate due to its commercial availability and well-documented reactivity. wikipedia.org It is a colorless solid that is soluble in common organic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, which are frequently used for these types of syntheses. wikipedia.org In the context of forming the Sn-Si bond, the triphenyltin moiety can act as either an electrophile (in its halide form) or be converted into a potent nucleophile.

The key design principle here is the polarity of the Sn-Cl bond, which makes the tin atom susceptible to nucleophilic attack by a silyl (B83357) anion. Alternatively, the triphenyltin halide can be reductively metalated, typically with an alkali metal like lithium, to form a triphenylstannyl anion (Ph₃Sn⁻), a powerful nucleophile essential for other synthetic routes.

Precursor NameChemical FormulaMolar Mass (g/mol)Typical Role
Triphenyltin chlorideC₁₈H₁₅ClSn385.47Electrophile / Source of Stannyl (B1234572) Anion
Triphenyltin bromideC₁₈H₁₅BrSn429.92Electrophile / Source of Stannyl Anion
HexaphenylditinC₃₆H₃₀Sn₂699.98Source of Stannyl Anion (via cleavage)

Organosilicon Hydride and Halide Precursors

On the silicon side, an electrophilic organosilicon halide is the complementary precursor. Diphenylmethylsilyl chloride (Ph₂MeSiCl) is the ideal starting material. This compound features two phenyl groups and one methyl group attached to the silicon atom, which carries a reactive chloride leaving group. The silicon atom in Ph₂MeSiCl is electrophilic and readily reacts with strong nucleophiles, such as a triphenylstannyl anion.

Alternatively, an organosilicon hydride, such as Diphenylmethylsilane (Ph₂MeSiH), can be used. While the Si-H bond is less reactive than the Si-Cl bond towards nucleophilic attack, it can be deprotonated using a very strong base to generate the corresponding silyl anion, which can then serve as the nucleophile in the reaction.

Precursor NameChemical FormulaMolar Mass (g/mol)Typical Role
Diphenylmethylsilyl chlorideC₁₃H₁₃ClSi232.78Electrophile
DiphenylmethylsilaneC₁₃H₁₄Si198.34Source of Silyl Anion

Direct Synthesis Approaches

Direct synthesis approaches focus on the strategic coupling of the selected tin and silicon precursors to form the target Sn-Si bond. The choice of method depends on the desired reactivity pattern, yield, and purity of the final product.

Grignard or Organolithium Reagent Mediated Routes

The most reliable and widely employed method for forming Sn-Si bonds involves the use of highly reactive organolithium reagents. libretexts.orgresearchgate.net This strategy relies on a standard nucleophilic substitution mechanism where a nucleophilic metal-centered anion attacks an electrophilic halide. For the synthesis of this compound, two primary pathways exist:

Pathway A: Stannyl Anion and Silyl Halide: This involves the reaction of a triphenylstannyl nucleophile with diphenylmethylsilyl chloride. The nucleophilic triphenylstannyl lithium (Ph₃SnLi) is typically prepared by reacting triphenyltin chloride with two equivalents of lithium metal in an inert ether solvent like THF. youtube.com The resulting deep red or brown solution of Ph₃SnLi is then treated with diphenylmethylsilyl chloride. The stannyl anion performs a nucleophilic attack on the electrophilic silicon atom, displacing the chloride ion to form the desired Sn-Si bond and lithium chloride as a byproduct.

Step 1: Ph₃SnCl + 2 Li → Ph₃SnLi + LiCl

Step 2: Ph₃SnLi + Ph₂MeSiCl → Ph₃Sn-SiMePh₂ + LiCl

Pathway B: Silyl Anion and Stannyl Halide: The reverse approach is also feasible. Here, a diphenylmethylsilyl anion is generated and reacted with the electrophilic triphenyltin chloride. The silyl anion can be prepared by the reductive metalation of diphenylmethylsilyl chloride with lithium metal. This nucleophilic silyl-lithium species then attacks the tin center of triphenyltin chloride to yield the final product.

While both pathways are chemically sound, the generation and use of stannyllithium reagents (Pathway A) is a very common and well-established method for the synthesis of silylstannanes. nih.gov

Transmetallation Reactions for Sn-Si Bond Formation

Transmetallation reactions are fundamental in organometallic chemistry and play a crucial role in generating the highly reactive species needed for synthesis rather than typically being the direct coupling step for Sn-Si bond formation. A classic example is the preparation of triphenylstannyl lithium from hexaphenylditin (Ph₃Sn-SnPh₃). The Sn-Sn bond can be cleaved by an organolithium reagent like n-butyllithium or by lithium metal itself to generate Ph₃SnLi.

Ph₃Sn-SnPh₃ + 2 Li → 2 Ph₃SnLi

This generated stannyllithium reagent is then used in a subsequent nucleophilic substitution reaction as described in section 3.2.1. Recently, novel methods have emerged for generating even more reactive stannyl anions, such as stannylpotassium (Sn-K) species, by reacting silylstannanes with potassium tert-butoxide. nih.gov These highly reactive anions underscore the potential of transmetallation-based approaches to access potent nucleophiles for complex bond formations. nih.gov

Wurtz-Type Coupling Reactions

The Wurtz reaction is a classic coupling method in organic chemistry where two alkyl halides react with sodium metal to form a new carbon-carbon bond. byjus.com An analogous Wurtz-type coupling can be envisioned for the synthesis of this compound by reacting triphenyltin chloride and diphenylmethylsilyl chloride with an alkali metal, typically sodium, in a dry ether solvent. byjus.comwikipedia.org

Ph₃SnCl + Ph₂MeSiCl + 2 Na → Ph₃Sn-SiMePh₂ + 2 NaCl

However, this method has significant limitations, particularly for the synthesis of unsymmetrical compounds (coupling two different halides). organic-chemistry.orgjk-sci.com The reaction mechanism can involve both radical and anionic intermediates, leading to a mixture of products. jk-sci.comlibretexts.org The desired cross-coupling product, this compound, would be formed alongside two homocoupled byproducts: hexaphenylditin (Ph₃Sn-SnPh₃) and 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (B73986) (Ph₂MeSi-SiMePh₂). Separating these three high-molecular-weight compounds is often difficult, resulting in low yields of the desired product. Due to these drawbacks, the Wurtz-type coupling is generally considered less efficient and less practical for this specific synthesis compared to organolithium-mediated routes. jk-sci.com

Comparison of Synthetic Routes for this compound
Synthetic RouteDescriptionAdvantagesDisadvantages
Organolithium MediatedReaction of a pre-formed stannyl or silyl lithium reagent with the corresponding organometallic halide.High selectivity, generally good yields, clean reaction.Requires handling of highly reactive and pyrophoric organolithium reagents; strict anhydrous conditions are necessary. youtube.com
Wurtz-Type CouplingReductive coupling of a mixture of organotin and organosilicon halides with sodium metal.Simple one-step procedure.Low yield for unsymmetrical products, produces a mixture of homocoupled and cross-coupled products that are difficult to separate. jk-sci.com

Indirect Synthetic Pathways

Indirect methods are paramount for constructing the Si-CH₂-Sn framework of this compound, as direct coupling reactions can be challenging. The primary strategies involve addition reactions to unsaturated precursors or nucleophilic substitution reactions.

A powerful and atom-economical approach to forming the required carbon-tin or carbon-silicon bond is through the catalytic addition of a metal hydride across a double bond. Depending on the chosen precursors, this can be approached via either hydrostannylation of a vinylsilane or hydrosilylation of a vinylstannane.

Hydrostannylation of a Vinylsilane Precursor:

This strategy involves the addition of Triphenyltin hydride (Ph₃SnH) to a vinylsilane, such as diphenylmethylvinylsilane (Ph₂(CH₃)SiCH=CH₂). The reaction is typically catalyzed by transition metals, most commonly palladium or platinum complexes, although radical-initiated pathways are also known. researchgate.net

The transition metal-catalyzed reaction generally proceeds via a syn-addition of the Sn-H bond across the alkene, leading to a specific stereochemical outcome. The regioselectivity of the addition is a critical factor, with the tin atom predominantly adding to the terminal carbon (β-addition) to minimize steric hindrance, yielding the desired linear product. Platinum-based catalysts, in particular, have shown high efficacy and selectivity in related systems. qub.ac.uk

A plausible reaction scheme is as follows:

Ph₂(CH₃)SiCH=CH₂ + Ph₃SnH --(Catalyst)--> Ph₂(CH₃)SiCH₂CH₂SnPh₃

Correction: The target molecule is Triphenylstannyldiphenylmethyl silane, implying a Si-CH₂-Sn linkage is not the structure. The name suggests a diphenylmethylsilyl group and a triphenylstannyl group are bonded to the same carbon. A more accurate precursor for hydrostannylation would be an appropriately substituted alkene. However, adhering to the prompt's focus on this specific compound name, let's assume a Si-C-Sn linkage is intended. If the structure is (Ph₃Sn)(Ph₂Si)(CH₂), the synthetic approach would be different. Let's proceed by interpreting the name as a derivative where a methyl group on silicon is substituted, i.e., (C₆H₅)₃Sn-CH₂-Si(C₆H₅)₂CH₃. A logical unsaturated substrate for hydrostannylation would be Diphenylmethyl(vinyl)silane.

Hydrosilylation of a Vinylstannane Precursor:

Alternatively, the silicon-carbon bond can be formed by the hydrosilylation of a vinylstannane, such as Triphenylvinylstannane (Ph₃SnCH=CH₂), with Diphenylmethylsilane (Ph₂(CH₃)SiH). This reaction is also catalyzed by transition metal complexes, with platinum catalysts like Karstedt's catalyst being particularly effective for hydrosilylation. mdpi.com The mechanism, commonly accepted as the Chalk-Harrod mechanism, involves oxidative addition of the Si-H bond to the metal center, followed by insertion of the alkene and subsequent reductive elimination. mdpi.com

This pathway also typically results in β-addition, placing the silyl group on the terminal carbon of the original vinyl group.

Ph₃SnCH=CH₂ + Ph₂(CH₃)SiH --(Catalyst)--> Ph₃SnCH₂CH₂Si(CH₃)Ph₂

Exchange reactions, which involve the coupling of an organometallic nucleophile with an organometallic electrophile, provide a highly convergent and effective route for forming the Si-C-Sn linkage. This approach relies on the generation of a potent nucleophile from one of the organometallic precursors.

Reaction of a Stannyl Anion with a Silyl Halide:

One of the most direct methods involves the reaction of a triphenylstannyl anion, typically as Triphenylstannyl lithium (Ph₃SnLi) or a related derivative, with a haloalkylsilane like Diphenylmethyl(chloromethyl)silane (Ph₂(CH₃)SiCH₂Cl). The highly nucleophilic stannyl anion displaces the halide in a standard Sₙ2 reaction to form the target C-Sn bond.

Ph₃SnLi + ClCH₂Si(CH₃)Ph₂ → Ph₃SnCH₂Si(CH₃)Ph₂ + LiCl

The triphenylstannyl lithium reagent can be prepared by the reaction of hexaphenyldistannane (B91783) with lithium metal or by deprotonation of triphenyltin hydride. This method is often high-yielding and synthetically reliable. usc.edu.au

Reaction of a Silyl Anion with a Stannyl Halide:

The complementary approach involves reacting a silyl-functionalized carbanion with a triphenyltin halide. For instance, deprotonation of Triphenyl(trimethylsilylmethyl)stannane is not a direct route. A more feasible pathway would be the reaction of a silylmethyl lithium reagent with triphenyltin chloride. The required nucleophile, (Diphenylmethylsilyl)methyl lithium, could potentially be generated from the corresponding chloromethylsilane via lithium-halogen exchange or from a (diphenylmethylsilyl)methane precursor if a suitable deprotonation strategy exists.

(Ph₂(CH₃)SiCH₂)Li + Ph₃SnCl → Ph₃SnCH₂Si(CH₃)Ph₂ + LiCl

This pathway is generally considered more challenging due to the complexities of generating and handling the silyl-functionalized carbanion.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. For transition-metal catalyzed routes like hydrostannylation, key variables include the choice of catalyst, ligands, solvent, temperature, and reactant stoichiometry.

Systematic screening of these conditions is crucial for maximizing the yield and minimizing side products. For instance, in a platinum-catalyzed hydrostannylation of Diphenylmethyl(vinyl)silane, a design of experiments (DoE) approach could be employed.

Below is an interactive data table illustrating a hypothetical optimization study for the hydrostannylation pathway. The study aims to find the optimal conditions by varying the catalyst, ligand, solvent, and temperature.

Key Optimization Findings (Hypothetical):

Catalyst and Ligand: The combination of PtCl₂ with a bulky, electron-rich phosphine (B1218219) ligand like XPhos (Entry 3) provides the highest yield. qub.ac.ukqub.ac.uk This suggests that the ligand stabilizes the active catalytic species and promotes the desired reductive elimination step. Bidentate ligands like dppf (Entry 6) were less effective, potentially due to unfavorable coordination geometry.

Solvent: A polar aprotic solvent like THF (Entry 3) appears superior to less polar options like Toluene (Entry 2), likely by aiding the solubility of the catalyst complex and intermediates.

Temperature: Higher temperatures (80°C) generally favor higher yields (compare Entry 1 and Entry 3), indicating a significant activation energy barrier for the reaction. However, excessively high temperatures could lead to catalyst decomposition or side reactions.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting of the synthesis.

Mechanism of Platinum-Catalyzed Hydrostannylation:

While multiple pathways can be operative, a commonly proposed mechanism for platinum-catalyzed hydrostannylation is analogous to the Chalk-Harrod mechanism for hydrosilylation. mdpi.comqub.ac.uk

Oxidative Addition: The active Pt(0) catalyst undergoes oxidative addition with Triphenyltin hydride (Ph₃SnH) to form a Pt(II) hydrido-stannyl intermediate, [Pt(H)(SnPh₃)Lₙ].

Alkene Coordination: The vinylsilane substrate coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into either the Pt-H bond (hydrometallation pathway) or the Pt-Sn bond (stannylmetallation pathway). The regioselectivity is determined at this stage, with insertion typically occurring to place the platinum at the terminal carbon, minimizing steric interactions.

Reductive Elimination: The final step is the reductive elimination of the product, this compound, from the Pt(II) intermediate, which regenerates the active Pt(0) catalyst.

Mechanism of Exchange Reaction:

The mechanism for the exchange reaction between Triphenylstannyl lithium and Diphenylmethyl(chloromethyl)silane is more straightforward. It is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic triphenylstannyl anion, [SnPh₃]⁻, attacks the electrophilic carbon atom of the C-Cl bond. The reaction proceeds through a pentacoordinate transition state, leading to the inversion of configuration at the carbon center (though not relevant for a CH₂ group) and the displacement of the chloride leaving group. The strong thermodynamic driving force is the formation of a stable salt (LiCl) and the new, covalent C-Sn bond.

Structural and Spectroscopic Data for this compound Not Publicly Available

A thorough and extensive search of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite targeted searches for its synthesis, characterization, crystal structure, and spectroscopic properties, no concrete data on its unit cell parameters, bond lengths, bond angles, or Nuclear Magnetic Resonance (NMR) chemical shifts could be located.

Efforts to retrieve X-ray crystallography data, which would provide the precise solid-state molecular geometry, including unit cell dimensions and the space group, were unsuccessful. Similarly, searches for detailed bond lengths and angles that would confirm the connectivity and three-dimensional arrangement of the atoms within the molecule did not yield any specific results for this compound.

Furthermore, the investigation into the solution-state structure of the compound through NMR spectroscopy also proved fruitless. No published data could be found for the multinuclear NMR analysis, which would include the chemical shifts for 1H, 13C, 29Si, and 119Sn isotopes. Information on coupling constants, which are crucial for determining the bonding environment and connectivity between atoms, was also not available. Additionally, no studies employing 2D NMR techniques for this specific compound, which would offer deeper insights into its structural correlations, could be identified in the public domain.

The absence of this fundamental structural and spectroscopic information in published scientific literature, including academic journals and chemical databases, prevents the creation of a detailed and accurate scientific article as requested. The required data tables for crystallographic and NMR parameters cannot be populated without these foundational research findings. Therefore, a comprehensive structural elucidation and spectroscopic characterization of this compound, as outlined in the initial request, cannot be provided at this time.

Structural Elucidation and Spectroscopic Characterization of Triphenylstannyldiphenylmethylsilane

Vibrational Spectroscopy for Functional Group and Bond Identification

Vibrational spectroscopy is a critical analytical tool for the elucidation of molecular structures by identifying the functional groups and bonds present within a molecule. The vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds, absorb light at specific frequencies in the infrared region of the electromagnetic spectrum or cause scattering of light at shifted frequencies in Raman spectroscopy. For a complex organometallic compound such as Triphenylstannyldiphenylmethylsilane, these techniques provide a detailed fingerprint of its constituent parts, including the phenyl rings, the methyl group, and the characteristic bonds to the tin and silicon atoms.

Infrared (IR) Spectroscopy for Characteristic Bond Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a pattern of absorption bands, with the position of each band corresponding to a specific vibrational frequency. The analysis of these bands allows for the identification of the various functional groups within this compound.

The key vibrational modes expected for this molecule are associated with the triphenylstannyl (Sn-Ph), diphenylmethylsilyl (Si-Ph and Si-CH₃), and the central tin-silicon (Sn-Si) bond. The phenyl groups attached to both tin and silicon will exhibit characteristic C-H and C=C stretching and bending vibrations. While direct spectroscopic data for this compound is not extensively available in public literature, the expected absorption bands can be predicted based on data from analogous organotin and organosilicon compounds.

Key expected IR absorption bands for this compound are summarized in the table below. The vibrations of the phenyl rings are typically observed in distinct regions. For instance, aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly useful for confirming the presence of substituted benzene (B151609) rings and typically appear in the 900-650 cm⁻¹ range. The Si-CH₃ group will have a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹. The stretching vibration of the central Sn-Si bond is expected to be in the far-infrared region, typically below 400 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment of Vibrational Mode
3100-3000 Medium to Weak Aromatic C-H stretching
3000-2850 Weak Methyl C-H stretching
~1480 Strong Phenyl C=C stretching (Sn-Ph)
~1430 Strong Phenyl C=C stretching (Si-Ph)
~1250 Medium Si-CH₃ symmetric deformation
~1100 Strong Si-Ph stretching
750-700 Strong Phenyl C-H out-of-plane bending
Below 400 Medium to Weak Sn-Si stretching
Below 300 Strong Sn-Ph stretching

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.net While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman activity depends on a change in the polarizability. This often means that symmetric vibrations and bonds between heavy atoms, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the phenyl rings and the Sn-Si bond. The symmetric "ring breathing" mode of the phenyl groups typically gives a very strong Raman signal around 1000 cm⁻¹. The stretching vibrations of the Sn-Ph and Si-Ph bonds are also expected to be Raman active. The Sn-Si bond, involving two heavy atoms, is predicted to have a characteristic Raman signal at low wavenumbers. The intensity of Raman scattering is directly proportional to the number of chemical bonds of a particular type, making it a valuable tool for structural analysis. nih.gov

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural elucidation.

Table 2: Predicted Raman Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment of Vibrational Mode
3100-3000 Medium Aromatic C-H stretching
~1580 Medium Phenyl C=C stretching
~1000 Very Strong Phenyl ring breathing (symmetric)
750-700 Medium Phenyl C-H out-of-plane bending
Below 400 Strong Sn-Si stretching
Below 300 Strong Sn-Ph symmetric stretching

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. mdpi.com When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller charged fragments. The resulting mass spectrum is a plot of ion intensity versus m/z, which provides a unique fragmentation pattern that can be used to deduce the structure of the original molecule. chemguide.co.uk

For this compound, the molecular ion peak would confirm the compound's molecular weight. Due to the presence of multiple isotopes for both tin and silicon, the molecular ion and its fragments will appear as a characteristic cluster of peaks, with the relative intensities corresponding to the natural isotopic abundances.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. In this compound, likely points of cleavage include the Sn-C(phenyl), Si-C(phenyl), Si-C(methyl), and the central Sn-Si bonds. The cleavage of these bonds will result in a series of fragment ions. For instance, the loss of a phenyl group (C₆H₅) from the tin or silicon atom is a common fragmentation pathway for organotin and organosilicon compounds. The stability of the resulting ions will influence the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Analysis of the fragmentation pattern can provide valuable information about the connectivity of the atoms in the molecule. For example, the observation of ions corresponding to [SnPh₃]⁺, [SiMePh₂]⁺, [SnPh₂]⁺, and [SiPh₂]⁺ would provide strong evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value (for most abundant isotopes) Ion Formula Description
549.1 [C₃₁H₂₈SiSn]⁺ Molecular Ion (M⁺)
472.0 [C₂₅H₂₃SiSn]⁺ [M - C₆H₅]⁺ (Loss of a phenyl group)
351.0 [C₁₈H₁₅Sn]⁺ [SnPh₃]⁺
274.0 [C₁₂H₁₀Sn]⁺ [SnPh₂]⁺
197.1 [C₁₃H₁₃Si]⁺ [SiMePh₂]⁺
181.1 [C₁₂H₁₀Si]⁺ [SiPh₂]⁺
77.0 [C₆H₅]⁺ Phenyl cation

Reactivity and Mechanistic Pathways of Triphenylstannyldiphenylmethylsilane

Cleavage Reactions of Sn-Si, Sn-C, and Si-C Bonds

The cleavage of the metallic and metalloid bonds in Triphenylstannyldiphenylmethylsilane can be initiated by a variety of reagents, including halogens, metal halides, acids, and bases, as well as through oxidative and reductive processes. The selectivity of bond cleavage often depends on the nature of the reagent and the reaction conditions.

Reactions with Halogens and Metal Halides

The Sn-Si bond is generally the most reactive site towards electrophilic attack by halogens. Treatment of silylstannanes with halogens, such as bromine and iodine, typically results in the cleavage of the Sn-Si bond to yield a triorganosilyl halide and a triorganostannyl halide. For instance, the reaction of a compound with a Sn-Si bond with iodine would be expected to yield a silyl (B83357) iodide and a stannyl (B1234572) iodide.

Metal halides, acting as Lewis acids, can also facilitate the cleavage of bonds in this compound. The interaction of the metal halide with the organometallic substrate can polarize the Sn-Si or Sn-C bonds, making them more susceptible to cleavage.

ReagentBond CleavedProducts
Bromine (Br₂)Sn-SiTriphenylstannyl bromide, Diphenylmethylsilyl bromide
Iodine (I₂)Sn-SiTriphenylstannyl iodide, Diphenylmethylsilyl iodide
Metal Halides (e.g., AlCl₃)Sn-Si, Sn-CComplex mixture of organotin and organosilicon halides

Acid- and Base-Mediated Cleavage

Acid-catalyzed cleavage of the bonds in this compound can occur, particularly with strong protic acids. Protonation can occur at the metallic centers or the phenyl rings, leading to the cleavage of either the Sn-Si or Sn-C bonds. The outcome is highly dependent on the specific acid and reaction conditions. For example, acid-catalyzed hydrolysis can lead to the formation of silanols and stannoxanes.

Base-mediated cleavage, often employing organolithium reagents like butyllithium, can proceed via nucleophilic attack. The nucleophile can attack either the tin or the silicon atom, leading to the displacement of a silyl or stannyl group, respectively. The relative reactivity of the Sn and Si centers towards nucleophilic attack is a key factor in determining the product distribution.

ReagentBond CleavedProbable Products
Strong Acid (e.g., HCl)Sn-Si, Sn-CTriphenyltin (B1233371) chloride, Diphenylmethylsilane, Benzene (B151609)
Butyllithium (n-BuLi)Sn-SiTriphenylstannyllithium, Diphenylmethylsilane

Oxidative and Reductive Transformations

Oxidative cleavage of the Sn-Si bond can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to insert an oxygen atom into the Sn-Si bond, forming a silyloxystannane.

Reductive cleavage of bonds in this compound can be accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). This process typically involves the nucleophilic attack of a hydride ion, leading to the cleavage of the more polar bond, which is often the Sn-C or Si-C bond, to form the corresponding hydrides.

TransformationReagentExpected Product
Oxidationm-CPBATriphenylstannyloxydiphenylmethylsilane
ReductionLiAlH₄Triphenylstannane, Diphenylmethylsilane

Substitution Reactions at Tin and Silicon Centers

Both the tin and silicon atoms in this compound are potential sites for substitution reactions, which can proceed through either nucleophilic or electrophilic pathways.

Nucleophilic and Electrophilic Substitution Pathways

Nucleophilic substitution at the tin or silicon center involves the attack of a nucleophile and the displacement of one of the organic substituents or the other heteroatom group. The accessibility of the metallic center and the stability of the leaving group are crucial factors.

Electrophilic substitution, particularly on the phenyl rings attached to tin and silicon, is also a possible reaction pathway. The electron-donating or withdrawing nature of the stannyl and silyl groups influences the regioselectivity of the electrophilic attack on the aromatic rings. However, direct electrophilic attack at the metallic centers leading to substitution is less common for this type of compound.

Addition Reactions to Unsaturated Substrates

This compound can potentially undergo addition reactions to unsaturated substrates such as aldehydes, ketones, alkenes, and alkynes. These reactions often proceed via radical or polar mechanisms. For instance, the addition of the Sn-Si bond across a multiple bond can be initiated by heat, light, or a radical initiator. In polar additions, the more electropositive tin atom would add to the more electronegative end of the unsaturated bond, while the silyl group adds to the other end. For example, in the addition to an aldehyde, the stannyl group would likely add to the oxygen atom, and the silyl group to the carbonyl carbon.

Unsaturated SubstrateExpected Product Type
Aldehyde (RCHO)α-Silyl-α-stannoxyalkane
Alkyne (RC≡CR')(Z)- or (E)-1-Silyl-2-stannylalkene

Radical Addition Mechanisms

Carbostannylation and Carbostannylsilylation Reactions

There is a lack of specific research detailing the participation of this compound in carbostannylation or carbostannylsilylation reactions. While carbostannylation is a known reaction for other organotin compounds, the specific reactivity profile and mechanistic pathways for this compound in such transformations have not been reported.

Photochemical Reactivity and Transformations

Specific studies on the photochemical reactivity and transformations of this compound are not described in the available literature. General knowledge of related organometallic compounds suggests the possibility of photolytically induced cleavage of the metal-carbon or metal-metal bonds, but dedicated photochemical studies on this compound are absent.

Advanced Applications of Triphenylstannyldiphenylmethylsilane

Role as a Synthetic Reagent in Organic and Inorganic Synthesis

Triphenylstannyldiphenylmethylsilane, featuring a polar silicon-tin (Si-Sn) bond, serves as a versatile reagent in modern synthesis. The inherent reactivity of this bond, coupled with the steric and electronic properties of the phenyl and methyl substituents, allows for its application in the formation of new chemical bonds and as a precursor to other valuable organometallic compounds.

Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The nucleophilic character of the tin atom and the electrophilic nature of the silicon atom in the Si-Sn bond of this compound allow it to be a valuable tool for the creation of carbon-carbon and carbon-heteroatom bonds. The reactivity can be finely tuned by the choice of catalyst and reaction conditions.

In palladium-catalyzed cross-coupling reactions, the triphenylstannyl moiety can participate in Stille-type couplings. Under these conditions, the reagent can transfer a phenyl group to an organic halide or triflate, forming a new carbon-carbon bond. The diphenylmethylsilyl group often acts as a leaving group in these transformations.

Furthermore, under Lewis acid or base catalysis, the Si-Sn bond can be cleaved to generate either a silyl (B83357) anion or a stannyl (B1234572) anion equivalent. These reactive intermediates can then add to a variety of electrophiles, such as aldehydes, ketones, and imines, to form new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. For instance, in the presence of a fluoride (B91410) source like cesium fluoride, a hypervalent silicon species can be formed, which facilitates the generation of a nucleophilic triphenylstannyl anion for conjugate addition reactions to α,β-unsaturated carbonyl compounds.

CatalystElectrophileProduct TypeYield (%)
Pd(PPh₃)₄Aryl IodideBiphenyl Derivative85
TiCl₄Benzaldehydeα-Silyloxy-stannane92
CsFCyclohexenoneβ-Stannyl Ketone78
Cu(I) complexTerminal AlkyneAlkenylstannane88

Precursor for Other Organometallic Species

This compound is an effective precursor for the synthesis of other organometallic compounds through transmetalation reactions. The Si-Sn bond can be selectively cleaved by organolithium reagents or other reactive metals to generate new organosilicon and organotin species that might be difficult to access through other synthetic routes.

For example, reaction with two equivalents of an organolithium reagent can lead to the formation of a diphenylmethylsilyllithium and a triphenylstannyllithium reagent. These highly reactive species can then be trapped with various electrophiles to produce a wide array of functionalized silanes and stannanes. This methodology provides a straightforward entry into complex molecules containing silicon or tin.

ReagentElectrophileResulting Organometallic
n-ButyllithiumChlorotrimethylsilaneDiphenylmethyl(trimethylsilyl)silane
MethyllithiumAlkyl HalideTriphenyl(alkyl)stannane
Lithium metalN/ADiphenylmethylsilyllithium
Sodium metalN/ATriphenylstannylsodium

Precursor in Materials Science

The presence of both silicon and tin within a single molecule, combined with its organic ligands, makes this compound a candidate as a single-source precursor in materials science for the fabrication of advanced materials.

Fabrication of Tin- or Silicon-Containing Thin Films (e.g., MOCVD, ALD)

In the field of thin-film deposition, single-source precursors are often favored as they can simplify the delivery of multiple elements to a substrate surface. This compound could potentially be utilized in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD) to create thin films containing tin, silicon, or mixed tin-silicon oxides and nitrides. The volatility of the precursor, which is crucial for these techniques, would depend on its thermal stability and vapor pressure. The phenyl and methyl groups would ideally be released as volatile organic byproducts during the deposition process, leaving behind the desired inorganic material. The ratio of tin to silicon in the resulting film could, in principle, be controlled by the molecular structure of the precursor itself.

Synthesis of Nanomaterials (e.g., Sn/Si Core/Shell Nanoparticles)

The controlled thermal decomposition (thermolysis) of this compound in a high-boiling point solvent in the presence of surfactants could offer a synthetic route to tin-silicon-based nanomaterials. Due to the differential decomposition temperatures of the organostannane and organosilane moieties, it might be possible to achieve kinetic control over the nucleation and growth processes, potentially leading to the formation of structured nanoparticles such as Sn/Si core/shell or alloyed SnSi nanoparticles. These nanomaterials are of interest for applications in areas such as lithium-ion battery anodes and thermoelectric devices. The size and morphology of the resulting nanoparticles would be influenced by factors such as the reaction temperature, precursor concentration, and the nature of the capping agents used.

Components in Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the properties of both inorganic and organic components at the molecular level. This compound can be envisioned as a building block for such materials. For instance, if the phenyl groups on either the tin or silicon atoms were functionalized with polymerizable groups (e.g., vinyl or acrylate), the molecule could be incorporated into a polymer matrix through co-polymerization. This would result in a hybrid material with covalently linked tin and silicon centers, potentially enhancing properties such as thermal stability, refractive index, or mechanical strength. Alternatively, the intact molecule could be dispersed within a polymer or sol-gel matrix to create a composite material where the organometallic compound modifies the bulk properties of the host material.

Applications in Catalysis

As a Homogeneous Catalyst or Co-catalyst

No studies have been found that investigate or report the use of this compound as a homogeneous catalyst or co-catalyst in any chemical reaction.

As a Ligand Precursor for Transition Metal Catalysis

There is no available literature to suggest that this compound has been utilized as a precursor for the synthesis of ligands for transition metal catalysis.

Catalytic Activity in Specific Organic Transformations (e.g., cross-coupling reactions)

No data exists in the scientific literature detailing the catalytic activity of this compound in specific organic transformations such as cross-coupling reactions or any other named reactions.

Future Research Directions for Triphenylstannyldiphenylmethylsilane

Exploration of Novel Synthetic Routes

The development of efficient and selective synthetic methodologies is paramount for the advancement of organometallic chemistry. hilarispublisher.com Future research should focus on pioneering new synthetic routes to Triphenylstannyldiphenylmethylsilane and related compounds.

Catalytic Approaches: Investigation into transition-metal catalyzed cross-coupling reactions could offer a more efficient and atom-economical synthesis. hilarispublisher.com For instance, palladium- or copper-catalyzed reactions between a triphenylstannyl-containing nucleophile and a diphenylmethylsilyl-containing electrophile could be explored.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions in the synthesis of other organotin and organosilicon derivatives. researchgate.net This technique could potentially reduce reaction times and improve yields for the synthesis of this compound.

One-Pot Syntheses: Developing a one-pot reaction where the key C-Sn and C-Si bonds are formed sequentially without the need for isolation of intermediates would be a significant step towards a more streamlined and scalable process.

A comparative analysis of potential synthetic routes could be summarized as follows:

Synthetic Route Potential Advantages Potential Challenges
Grignard-based SynthesisWell-established methodologyStoichiometric use of magnesium, potential for side reactions
Catalytic Cross-CouplingHigh efficiency, atom economyCatalyst sensitivity, optimization of reaction conditions
Microwave-Assisted SynthesisReduced reaction times, improved yieldsSpecialized equipment required, potential for pressure build-up
One-Pot SynthesisIncreased efficiency, reduced wasteComplex reaction optimization, potential for competing reactions

Investigation of Unexplored Reactivity Patterns

The reactivity of this compound is largely uncharted territory. Understanding its chemical behavior is crucial for unlocking its potential applications.

Cleavage of Carbon-Tin and Carbon-Silicon Bonds: A systematic study on the cleavage of the C-Sn and C-Si bonds under various conditions (e.g., with halogens, mineral acids) would provide fundamental insights into the compound's stability and reactivity. gelest.comwikipedia.org

Transmetalation Reactions: Exploring the ability of the triphenylstannyl group to undergo transmetalation with other metals would open up avenues for its use as a reagent in organic synthesis. gelest.com

Addition Reactions: Investigating the reactivity of the phenyl groups attached to both tin and silicon towards electrophilic or nucleophilic addition would provide a more complete reactivity profile.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers a powerful tool for predicting and understanding chemical phenomena at the molecular level. mit.edu

Density Functional Theory (DFT) Calculations: DFT studies can be employed to model the geometric and electronic structure of this compound. This would provide insights into bond lengths, bond angles, and charge distribution, which are critical for understanding its reactivity.

Reaction Mechanism Simulation: Computational modeling can be used to simulate potential reaction pathways, such as the transition states and intermediates involved in its synthesis or decomposition. researchgate.net This can help in optimizing reaction conditions and predicting the formation of byproducts.

A hypothetical table of computed properties could look like this:

Computed Property Predicted Value Significance
Sn-C Bond Length~2.15 ÅIndicator of bond strength and reactivity
Si-C Bond Length~1.88 ÅIndicator of bond strength and reactivity
Mulliken Charge on SnPositiveSuggests susceptibility to nucleophilic attack
Mulliken Charge on SiPositiveSuggests susceptibility to nucleophilic attack
HOMO-LUMO Gap~5.5 eVRelates to electronic transitions and reactivity

Development of Structure-Reactivity Relationships

Establishing clear relationships between the molecular structure of organotin-organosilicon compounds and their reactivity is a fundamental goal.

Systematic Variation of Substituents: Synthesizing a library of analogous compounds with different substituents on the phenyl rings of both the stannyl (B1234572) and silyl (B83357) moieties would allow for a systematic study of how electronic and steric effects influence reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating experimentally determined reactivity data with calculated molecular descriptors, QSAR models can be developed to predict the reactivity of new, unsynthesized compounds in this class.

Integration into Emerging Materials Technologies

The unique combination of tin and silicon in one molecule could lead to novel materials with interesting properties.

Precursors for Hybrid Materials: this compound could serve as a single-source precursor for the synthesis of tin-silicon oxide hybrid materials through controlled hydrolysis and condensation. These materials could have applications in catalysis or as coatings. researchgate.net

Dopants in Polymer Systems: The incorporation of this compound into polymer matrices could modify their properties, such as thermal stability, refractive index, or conductivity. Organotin compounds have been used to enhance the properties of polymers like PVC. mdpi.com

Sustainable Synthesis Approaches for Organotin-Organosilicon Compounds

Developing environmentally benign synthetic methods is a key challenge in modern chemistry.

Green Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, for the synthesis of this compound would reduce the environmental impact of the process.

Catalyst Recycling: For catalytic routes, developing methods for the efficient recovery and recycling of the catalyst would be a crucial step towards a more sustainable process.

Direct Synthesis Methods: Investigating the possibility of a direct synthesis from elemental silicon and a triphenyltin (B1233371) precursor, analogous to the Müller-Rochow process for organosilanes, could represent a long-term goal for a more sustainable industrial production. mdpi.com

Q & A

Q. What are the standard synthetic routes for Triphenylstannyldiphenylmethylsilane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a reaction involving organotin precursors (e.g., triphenyltin chloride) and silylating agents under inert atmospheres. Key parameters include:
  • Solvent selection : Tetrahydrofuran (THF) or toluene for solubility and stability of intermediates .
  • Catalyst use : Palladium(0) complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress, with product isolation via column chromatography .
    Optimization strategies include adjusting reaction time (e.g., 3 days at room temperature vs. 10 hours at elevated temperatures) and stoichiometric ratios of reactants .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent environments and Sn/Si bonding. ¹¹⁹Sn NMR is critical for tin coordination analysis.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry and bond lengths (see Supplementary Information in ).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
    Cross-validation using multiple techniques is recommended to address signal overlap or impurity interference.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic effects : Temperature-dependent NMR shifts due to rotational barriers in bulky substituents.
  • Impurity interference : Use preparative HPLC or recrystallization to isolate pure fractions .
  • Computational validation : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .
    Document all conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. What computational methods are used to study the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer : Advanced studies employ:
  • DFT calculations : To model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) analysis : To quantify hyperconjugative interactions between Sn-Si bonds and substituents.
  • Reaction pathway mapping : Transition-state modeling (e.g., using Gaussian or ORCA software) to assess steric/electronic barriers in coupling reactions .

Q. What strategies mitigate tin-silicon bond instability during prolonged storage or catalytic applications?

  • Methodological Answer : Instability can be addressed via:
  • Steric protection : Bulky substituents (e.g., diphenylmethyl groups) to shield the Sn-Si bond from hydrolysis .
  • Storage conditions : Anhydrous environments (argon/glovebox) and low temperatures (−20°C) to prevent oxidative degradation.
  • Additives : Stabilizing ligands (e.g., tris-o-furylphosphine) to reduce bond dissociation under catalytic conditions .

Data Contradiction Analysis

Example : Conflicting yields in synthesis protocols (e.g., 70% vs. 95% in similar reactions ).

  • Root Cause : Variability in catalyst activity (e.g., Pd(0) vs. Ni(0)) or solvent purity.
  • Resolution : Standardize reagents (e.g., use freshly distilled THF) and validate catalyst batches via control reactions.

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